molecular formula C9H9N3O3 B1452800 2-(5-nitro-1H-indazol-1-yl)ethanol CAS No. 1056619-14-7

2-(5-nitro-1H-indazol-1-yl)ethanol

Cat. No. B1452800
Key on ui cas rn: 1056619-14-7
M. Wt: 207.19 g/mol
InChI Key: ARJLAPREGBZGMU-UHFFFAOYSA-N
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Patent
US08377983B2

Procedure details

To a solution of 2-chloro-5-nitrobenzaldehyde (4 mmol) in ethanol (10 mL) was added aqueous hydrazine (5 mmol), and the resulting solution was heated at reflux for 2 h to complete hydrazone formation. DIEA (10 mmol) was added to the reaction mixture, and the reaction was subjected to microwave irradiation at 150° C. for 8-10 h. After removal of volatiles in vacuo, the residue obtained was dissolved in EtOAc (30 mL), washed with water (20 mL) and brine (20 mL) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to yield the product, 2-(5-nitroindazol-1-yl)-ethanol.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.[NH2:13][NH2:14].CCN(C(C)C)C(C)C.[CH2:24]([OH:26])[CH3:25]>CCOC(C)=O>[N+:10]([C:7]1[CH:6]=[C:3]2[C:2](=[CH:9][CH:8]=1)[N:14]([CH2:25][CH2:24][OH:26])[N:13]=[CH:4]2)([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 mmol
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
irradiation at 150° C. for 8-10 h
Duration
9 (± 1) h
CUSTOM
Type
CUSTOM
Details
After removal of volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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